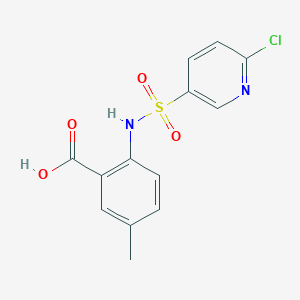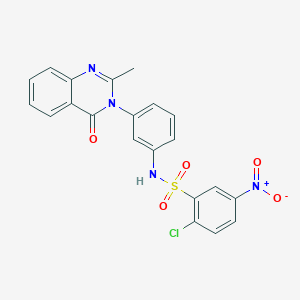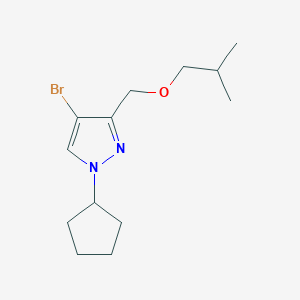![molecular formula C14H11N3O2S B2594336 [2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 1519582-79-6](/img/structure/B2594336.png)
[2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid, also known as QTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. QTA is a heterocyclic compound that contains both a quinoline and a thiazole ring, which gives it unique properties and makes it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Allosteric HIV-1 Integrase Inhibitors
One significant application of quinolinyl-acetic acid derivatives is their role as allosteric HIV-1 integrase inhibitors (ALLINIs). These compounds inhibit viral replication by blocking integrase interactions with viral DNA and its cellular cofactor, LEDGF. This multifaceted mechanism of action, which includes the stabilization of an inactive multimeric form of integrase and the prevention of the formation of the stable synaptic complex, demonstrates the potential of these derivatives in developing potent antiretroviral therapies (Kessl et al., 2012).
Anticancer and Antimicrobial Activities
Quinolin-2(1H)-one derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds, specifically 3-(2-(4-(substituted-benzo[d]thiazol-2-yl)phenylamino)acetyl)-4‑hydroxy-1-methyl/phenyl quinolin-2(1H)-ones, have shown significant activity against MCF-7 and WRL68 cancer cell lines. Notably, certain hybrids displayed prominent activity, particularly against Gram-negative bacteria E. coli, indicating their potential as leads for developing new anticancer and antimicrobial agents (Bolakatti et al., 2020).
Synthesis and Evaluation of Novel Compounds
Research has also focused on synthesizing novel compounds with the core [2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid structure for various applications. For instance, new (quinazolin-4-ylamino)methyl-phosphonates were synthesized through microwave irradiation, displaying weak to good antiviral activity against Tobacco mosaic virus (TMV), suggesting the utility of these compounds in developing antiviral agents (Luo et al., 2012).
Fluorescent Sensors
A Cu(ii) based sensor incorporating (quinolin-8-ylamino)-acetic acid hydrazide has been developed for the detection of HNO and S2- ions, demonstrating high sensitivity and selectivity. This sensor's application underscores the compound's utility in analytical chemistry, particularly for biological and environmental monitoring (Dutta et al., 2018).
Structural Studies
Structural analysis of co-crystals and salts of quinoline derivatives, including those with an amide bond, provides insight into the molecular interactions and properties of these compounds. These studies are crucial for understanding the chemical behavior and potential applications of quinoline derivatives in various fields, including material science and drug development (Karmakar et al., 2009).
Eigenschaften
IUPAC Name |
2-[2-(quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(19)7-9-8-20-14(16-9)17-12-5-1-4-11-10(12)3-2-6-15-11/h1-6,8H,7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLZCHVILYHSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2594254.png)



![2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2594258.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2594263.png)



![1-(3-Chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594271.png)
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)
![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)
